molecular formula C9H12N4OS B2802196 2-thia-5-azabicyclo[2.2.1]heptan-5-yl(1-methyl-1H-1,2,3-triazol-4-yl)methanone CAS No. 2034552-67-3

2-thia-5-azabicyclo[2.2.1]heptan-5-yl(1-methyl-1H-1,2,3-triazol-4-yl)methanone

Cat. No.: B2802196
CAS No.: 2034552-67-3
M. Wt: 224.28
InChI Key: MGQPFLYSYLDUQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-thia-5-azabicyclo[2.2.1]heptan-5-yl(1-methyl-1H-1,2,3-triazol-4-yl)methanone” is a complex organic molecule. It contains a bicyclic heptane structure with a sulfur atom (thia) and a nitrogen atom (aza). Attached to this bicyclic structure is a 1,2,3-triazole ring, which is a type of heterocycle containing three nitrogen atoms .

Scientific Research Applications

Synthesis and Structural Characterization

  • Cycloaddition Reactions : Studies highlight the role of the carbonyl group in cycloaddition reactions, demonstrating the synthesis of triazoline and methanone derivatives via unusual 1,3-cycloaddition reactions. These processes involve the interaction of azidomethanones with dipolarophiles, leading to compounds with potential applications in material science and pharmaceuticals (Zanirato, 2002).

  • Catalyst- and Solvent-Free Synthesis : A methodology for regioselective synthesis involving microwave-assisted processes under catalyst- and solvent-free conditions was developed. This approach is significant for the green synthesis of heterocyclic compounds, showcasing the environmental benefits of such methods (Moreno-Fuquen et al., 2019).

  • Crystal Structure Analysis : The crystal structure of derivatives was determined, providing insights into the molecular configurations and potential reactivity of these compounds. Such structural elucidations are crucial for the design of molecules with desired physical and chemical properties (Cao et al., 2010).

Potential Biological and Pharmacological Applications

  • Antiviral and Antitumoral Activity : Research into the synthesis of derivatives has shown promising in vitro antiviral and antitumoral activities. These findings suggest the potential of such compounds in developing new therapeutic agents for treating viral infections and cancer (Jilloju et al., 2021).

  • Antibacterial and Antifungal Properties : Synthesized derivatives have been screened for antibacterial and antifungal activities, indicating moderate effectiveness against certain strains of bacteria and fungi. This highlights the potential application of these compounds in developing new antimicrobial agents (Landage et al., 2019).

  • Anticonvulsant Evaluation : Novel derivatives were synthesized and evaluated for their anticonvulsant properties, showing significant activity in preclinical models. Such studies are crucial for the discovery of new drugs for the treatment of epilepsy and related disorders (Rajasekaran et al., 2006).

Mechanism of Action

Target of Action

The primary targets of the compound “2-thia-5-azabicyclo[2.2.1]heptan-5-yl(1-methyl-1H-1,2,3-triazol-4-yl)methanone” are currently unknown. The compound is a complex structure that includes a 2-thia-5-azabicyclo[2.2.1]heptane core and a 1-methyl-1H-1,2,3-triazole moiety

Mode of Action

Triazole compounds, which are part of the compound’s structure, are known to interact with a variety of enzymes and receptors, showing versatile biological activities . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Triazole compounds are known to exhibit a broad range of biological activities, including antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities . The specific pathways affected by this compound and their downstream effects require further investigation.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Given the broad biological activities of triazole compounds , it is plausible that this compound could have diverse effects at the molecular and cellular levels

Properties

IUPAC Name

(1-methyltriazol-4-yl)-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4OS/c1-12-4-8(10-11-12)9(14)13-3-7-2-6(13)5-15-7/h4,6-7H,2-3,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGQPFLYSYLDUQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)N2CC3CC2CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.